molecular formula C23H22N4 B11209326 7-(3-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

7-(3-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11209326
M. Wt: 354.4 g/mol
InChI Key: RBWYOVDJRPOJFF-UHFFFAOYSA-N
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Description

7-(3-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound, which includes a pyrrolidine ring fused to a pyrimidine ring, allows for diverse chemical modifications and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3-methylbenzaldehyde with pyrrolidine to form an intermediate Schiff base. This intermediate is then reacted with 5-phenyl-4,6-dichloropyrimidine under basic conditions to yield the target compound. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

7-(3-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenated reagents, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

7-(3-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a scaffold for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-(3-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is not fully understood, but it is believed to act by interacting with specific molecular targets such as protein kinases. By binding to the ATP-binding site of these enzymes, the compound can inhibit their activity, thereby affecting cellular signaling pathways involved in cell growth, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.

    Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and ability to inhibit protein kinases.

    Quinazoline: Widely studied for its therapeutic potential in cancer treatment.

Uniqueness

7-(3-methylphenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of a pyrrolidine ring, which can enhance its biological activity and selectivity. This compound’s ability to undergo diverse chemical modifications also makes it a valuable scaffold for drug development.

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

7-(3-methylphenyl)-5-phenyl-4-pyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C23H22N4/c1-17-8-7-11-19(14-17)27-15-20(18-9-3-2-4-10-18)21-22(24-16-25-23(21)27)26-12-5-6-13-26/h2-4,7-11,14-16H,5-6,12-13H2,1H3

InChI Key

RBWYOVDJRPOJFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=C(C3=C2N=CN=C3N4CCCC4)C5=CC=CC=C5

Origin of Product

United States

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